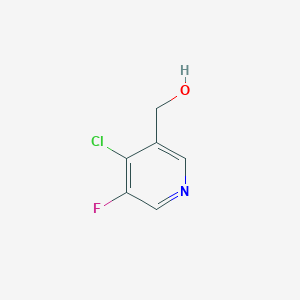

(4-Chloro-5-fluoropyridin-3-yl)methanol

Description

Contextual Significance of Pyridyl Alcohol Scaffolds in Organic Chemistry

Pyridyl alcohol scaffolds are a class of compounds that incorporate a pyridine (B92270) ring substituted with a hydroxymethyl group. This structural motif is of considerable interest in organic chemistry due to the versatile reactivity of both the pyridine ring and the alcohol function. The nitrogen atom in the pyridine ring imparts basicity and can act as a hydrogen bond acceptor, influencing the physicochemical properties and biological activity of molecules containing this scaffold. The primary alcohol group can be readily oxidized to an aldehyde or carboxylic acid, or converted into a variety of other functional groups, providing a handle for further molecular elaboration.

Overview of Research Trajectories for Halogenated Pyridinemethanols

The introduction of halogen atoms onto the pyridinemethanol framework significantly modulates the electronic properties and reactivity of the molecule. Halogenation, particularly with chlorine and fluorine, is a common strategy in drug discovery and the development of agrochemicals to enhance metabolic stability, binding affinity, and bioavailability. nih.govodmu.edu.ua Research in this area often focuses on the development of selective halogenation and functionalization methodologies to access a diverse range of substituted pyridinemethanols. These compounds serve as key intermediates in the synthesis of a wide array of bioactive molecules. For instance, chlorinated pyridines are integral to numerous approved drugs. nih.govnih.gov

Fundamental Importance of (4-Chloro-5-fluoropyridin-3-yl)methanol as a Chemical Entity

This compound, with its distinct arrangement of a chloro, a fluoro, and a hydroxymethyl group on the pyridine ring, presents a unique combination of chemical properties. The electron-withdrawing nature of the halogen atoms influences the acidity of the hydroxyl proton and the reactivity of the pyridine ring. This specific substitution pattern makes it a sought-after intermediate for creating highly functionalized molecules with potential applications in various areas of chemical research. The presence of both chlorine and fluorine allows for selective and differential reactivity in cross-coupling and nucleophilic substitution reactions, offering a strategic advantage in multistep syntheses.

Scope and Objectives of the Academic Research Review on this compound

This review aims to provide a comprehensive overview of the chemical compound this compound. The primary objectives are to detail its known physicochemical properties and to summarize its role as a synthetic intermediate. The article will focus exclusively on the chemical nature and synthetic utility of this compound, drawing from available scientific literature and patents.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1807166-44-4 |

| Molecular Formula | C₆H₅ClFNO |

| Molecular Weight | 161.56 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=C(C(=C(N=C1)Cl)F)CO |

| Physical Form | Solid |

Synthesis and Application in Research

While specific, detailed research findings on the direct application of this compound are not extensively published in publicly accessible literature, its role as a building block can be inferred from research on related structures. For instance, the synthesis of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids for herbicidal applications highlights the importance of the 3-chloro-5-fluoro-pyridine scaffold. mdpi.com The synthesis of such complex molecules often involves the use of functionalized pyridine intermediates like this compound.

A general synthetic approach to related pyridinemethanols involves the reduction of the corresponding carboxylic acid or ester. For example, a patented method for producing 3-fluoropyridine-2-methanol involves the reduction of an ester group using sodium borohydride (B1222165) in the presence of calcium chloride. google.com It is plausible that a similar reduction of a corresponding 4-chloro-5-fluoronicotinic acid derivative could yield this compound.

The utility of this compound lies in its potential for further chemical modification. The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to a leaving group for nucleophilic substitution reactions. The chloro and fluoro substituents on the pyridine ring can also be targeted in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds, respectively. This allows for the construction of a diverse library of complex molecules for screening in drug discovery and agrochemical research.

An exploration of the synthetic pathways leading to this compound and its chemical relatives reveals a variety of strategic approaches in heterocyclic chemistry. The construction of such polysubstituted pyridines necessitates careful selection of starting materials and precise control over sequential functionalization reactions, particularly halogenation and hydroxymethylation.

Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-5-fluoropyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c7-6-4(3-10)1-9-2-5(6)8/h1-2,10H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFJEZZFPFJOKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)F)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization Techniques for 4 Chloro 5 Fluoropyridin 3 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of (4-Chloro-5-fluoropyridin-3-yl)methanol. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional (1D) NMR experiments, including standard ¹H and ¹³C{¹H} spectroscopy, are fundamental for identifying the different types of proton and carbon atoms in the molecule. The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring, the methylene (-CH₂-) protons of the methanol (B129727) group, and the hydroxyl (-OH) proton. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

The ¹³C{¹H} NMR spectrum provides signals for each unique carbon atom. To aid in the assignment of these signals, advanced 1D techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are employed. DEPT experiments differentiate carbon signals based on the number of attached protons. A DEPT-135 experiment, for instance, would show CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (like C3, C4, and C5 of the pyridine ring) are absent in DEPT spectra.

Nuclear Overhauser Effect (NOE) spectroscopy can be used to establish through-space proximity between protons. For example, irradiation of the methylene proton signal could show an NOE enhancement to the aromatic proton at position 2, confirming the spatial orientation of the hydroxymethyl group relative to the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ Note: Chemical shifts (δ) are predicted values and may vary based on solvent and experimental conditions. Data is illustrative of typical ranges for such structures.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | DEPT-135 Signal |

|---|---|---|---|

| H-2 | ~8.5 | - | - |

| H-6 | ~8.3 | - | - |

| -CH₂OH | ~4.8 | ~58 | Negative |

| -OH | Variable | - | - |

| C-2 | - | ~150 | Positive (CH) |

| C-3 | - | ~135 | No Signal (Quaternary) |

| C-4 | - | ~145 (d, JCF) | No Signal (Quaternary) |

| C-5 | - | ~155 (d, JCF) | No Signal (Quaternary) |

Two-dimensional (2D) NMR experiments are crucial for establishing the bonding framework by revealing correlations between nuclei. mdpi.com

Correlation Spectroscopy (COSY): This experiment maps out proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would primarily show a correlation between the methylene (-CH₂-) protons and the hydroxyl (-OH) proton, provided the hydroxyl proton is not rapidly exchanging with the solvent. It would also confirm the absence of coupling between the two isolated aromatic protons (H-2 and H-6).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton with its directly attached carbon atom. This technique is invaluable for definitively assigning the carbon signals. For example, it would link the proton signal at ~4.8 ppm to the methylene carbon signal at ~58 ppm, and the aromatic proton signals to their corresponding carbon signals. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range correlations between protons and carbons (typically over two to three bonds), which is essential for piecing together the molecular skeleton. mdpi.com Key HMBC correlations would include:

From the methylene protons (-CH₂-) to the quaternary carbons C-3 and C-4, confirming the attachment point of the methanol group.

From the aromatic proton H-2 to carbons C-3, C-4, and C-6.

From the aromatic proton H-6 to carbons C-2, C-4, and C-5.

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Type of Information |

|---|---|---|

| COSY | -CH₂H ↔ -OH | ¹H-¹H scalar coupling |

| HSQC | H -2 ↔ C -2 | Direct ¹H-¹³C one-bond correlation |

| H -6 ↔ C -6 | Direct ¹H-¹³C one-bond correlation | |

| -C H₂OH ↔ -CH ₂OH | Direct ¹H-¹³C one-bond correlation | |

| HMBC | -CH ₂OH ↔ C -3, C -4 | 2- and 3-bond ¹H-¹³C correlation |

| H -2 ↔ C -3, C -4, C -6 | 2- and 3-bond ¹H-¹³C correlation |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is critical for determining the molecular weight and elemental formula of this compound and for gaining insight into its structure through fragmentation analysis. mdpi.com

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound by distinguishing between molecules with the same nominal mass but different elemental compositions. oup.comchromatographyonline.com For this compound (C₆H₅ClFNO), HRMS is used to confirm its elemental formula by matching the experimentally measured mass to the theoretically calculated mass. The presence of chlorine is also evident from the characteristic isotopic pattern (³⁵Cl/³⁷Cl ratio of approximately 3:1).

Table 3: HRMS Data for this compound

| Molecular Formula | Adduct | Calculated Exact Mass (m/z) |

|---|---|---|

| C₆H₅³⁵ClFNO | [M+H]⁺ | 162.0116 |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to probe the fragmentation pathways of a selected precursor ion. wikipedia.orgnationalmaglab.org In a typical MS/MS experiment, the molecular ion of this compound (e.g., m/z 162.01) is selected in the first mass analyzer, subjected to fragmentation (e.g., through collision-induced dissociation, CID), and the resulting product ions are analyzed in a second mass analyzer. dtic.mil The fragmentation pattern provides a "fingerprint" that helps to confirm the structure.

Plausible fragmentation pathways for the protonated molecule could include:

Loss of water (H₂O): A common fragmentation for alcohols, leading to a fragment ion.

Loss of the hydroxymethyl radical (•CH₂OH): Cleavage of the C-C bond between the ring and the substituent.

Loss of formaldehyde (CH₂O): Resulting from rearrangement.

Loss of hydrogen chloride (HCl): A potential fragmentation pathway involving the chloro-substituent.

Table 4: Predicted MS/MS Fragmentation for the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion Formula | Fragment Ion (m/z) |

|---|---|---|---|

| 162.01 | H₂O | [C₆H₅ClFN]⁺ | 144.00 |

| 162.01 | CH₂O | [C₅H₄ClFN]⁺ | 132.01 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Analysis

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in a compound, as different types of bonds vibrate at characteristic frequencies. mdpi.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H bond of the alcohol, the C-H bonds of the aromatic ring and methylene group, the C=C and C=N bonds within the pyridine ring, and the C-Cl and C-F bonds.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric vibrations of the pyridine ring are often more prominent in the Raman spectrum. nih.gov

Table 5: Characteristic Vibrational Frequencies for this compound Note: Frequencies are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

| Vibrational Mode | Expected IR/Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad (IR) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium (IR, Raman) |

| Aliphatic C-H Stretch (-CH₂-) | 2850 - 2960 | Medium (IR, Raman) |

| C=N, C=C Ring Stretch | 1400 - 1600 | Strong (IR, Raman) |

| C-O Stretch (primary alcohol) | 1000 - 1075 | Strong (IR) |

| C-F Stretch | 1000 - 1250 | Strong (IR) |

Table 6: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Formaldehyde |

Correlation of Characteristic Vibrational Modes with Molecular Structure

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the structural arrangement of this compound. The vibrational spectrum is dictated by the masses of the atoms and the strength of the chemical bonds connecting them, resulting in a unique fingerprint for the molecule. By analyzing the frequencies, intensities, and shapes of the vibrational bands, a direct correlation to the molecular structure can be established.

The key functional groups—hydroxyl (-OH), pyridyl, chloro (-Cl), and fluoro (-F)—each exhibit characteristic vibrational modes. The hydroxyl group's O-H stretching vibration is typically observed as a broad, strong band in the FTIR spectrum, generally in the 3200–3600 cm⁻¹ region, with its breadth indicating hydrogen bonding. The C-O stretching of the methanol moiety would appear in the 1000-1200 cm⁻¹ range.

The pyridine ring itself gives rise to several characteristic vibrations. The C=C and C=N ring stretching modes are expected in the 1400–1650 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The presence of halogen substituents significantly influences the spectrum. The C-F stretching vibration is known to produce a strong absorption, typically in the 1000–1300 cm⁻¹ range. The C-Cl stretching vibration is found at lower wavenumbers, generally between 500 and 800 cm⁻¹. The precise positions of these bands are sensitive to the electronic effects of the other substituents on the ring.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | -OH (Methanol) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 | Medium |

| C=C, C=N Stretch | Pyridine Ring | 1400 - 1650 | Medium to Strong |

| C-F Stretch | Aryl-F | 1000 - 1300 | Strong |

| C-O Stretch | -CH₂OH | 1000 - 1200 | Medium to Strong |

| C-Cl Stretch | Aryl-Cl | 500 - 800 | Medium to Strong |

Conformational Analysis through Vibrational Frequencies

The flexibility of the hydroxymethyl group (-CH₂OH) allows for the existence of different rotational isomers, or conformers, of this compound. These conformers, which differ in the dihedral angle of the C-C-O-H bond, can be investigated using vibrational spectroscopy, often aided by computational methods like Density Functional Theory (DFT). iu.edu.sanih.gov

Each stable conformer possesses a unique potential energy and a distinct set of vibrational frequencies. While the differences in the spectra of various conformers may be subtle, high-resolution measurements can reveal shifts in the frequencies of modes involving the methanol group, such as the C-O stretching and O-H bending vibrations. iu.edu.sa For instance, the formation of an intramolecular hydrogen bond between the hydroxyl proton and the adjacent pyridine nitrogen or halogen substituent in a specific conformation would lead to a noticeable red shift (lowering of frequency) and broadening of the O-H stretching band. By comparing experimental FTIR and Raman spectra with theoretically predicted spectra for different possible conformers, the most stable conformation in the gas phase or in a specific solvent can be determined. iu.edu.sanih.gov

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Precise Bond Lengths and Angles

By irradiating a single crystal of this compound with an X-ray beam, a diffraction pattern is generated that can be mathematically decoded to yield a detailed model of the molecular structure. mdpi.comnih.gov This technique provides highly accurate measurements of bond lengths, bond angles, and torsion angles within the molecule, confirming its connectivity and revealing its exact conformation in the solid state. researchgate.netmdpi.com

The analysis would precisely define the geometry of the pyridine ring, which may exhibit slight distortions from a perfect hexagon due to the electronic push-and-pull of the chloro, fluoro, and hydroxymethyl substituents. The C-Cl, C-F, C-N, C-C, and C-O bond lengths can be determined with picometer precision, providing valuable insight into the electronic distribution and bonding within the molecule.

| Parameter | Atoms Involved | Typical Value |

|---|---|---|

| Bond Length | C-Cl | 1.72 - 1.75 Å |

| Bond Length | C-F | 1.33 - 1.36 Å |

| Bond Length | C=N (Pyridine) | 1.33 - 1.35 Å |

| Bond Length | C-C (Pyridine) | 1.37 - 1.40 Å |

| Bond Length | C-O (Methanol) | 1.42 - 1.44 Å |

| Bond Angle | C-C-C (Pyridine) | 118 - 121° |

| Bond Angle | C-N-C (Pyridine) | 116 - 118° |

Analysis of Intermolecular Interactions in the Crystalline State

Beyond the individual molecule, single-crystal XRD reveals how molecules are arranged in the crystal lattice, a field known as crystal engineering. This packing is governed by a network of non-covalent intermolecular interactions. mdpi.comresearchgate.net For this compound, the most significant of these is expected to be hydrogen bonding. The hydroxyl group is a strong hydrogen bond donor, while the pyridine nitrogen atom is a strong acceptor. This would likely lead to the formation of robust O-H···N hydrogen bonds, linking molecules into chains, dimers, or more complex three-dimensional networks. researchgate.net

Other weaker interactions also play a crucial role in stabilizing the crystal structure. These can include C-H···O and C-H···F hydrogen bonds, π-π stacking interactions between pyridine rings, and halogen bonding. Halogen bonds, where the electropositive region on the chlorine atom (the σ-hole) interacts with a Lewis base like the pyridine nitrogen or an oxygen atom, are increasingly recognized as important directional forces in crystal packing. nih.govacs.org A detailed analysis of the crystal structure would quantify the distances and angles of these interactions, providing a complete picture of the supramolecular architecture.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization

Electronic spectroscopy, including UV-Visible absorption and fluorescence techniques, provides insight into the electronic structure of the molecule and how it interacts with light. biocompare.com

Study of Electronic Transitions and Chromophoric Behavior

The substituted pyridine ring in this compound acts as a chromophore, the part of the molecule responsible for absorbing UV or visible light. The UV-Vis absorption spectrum arises from the promotion of electrons from lower-energy molecular orbitals to higher-energy ones. For this molecule, the primary electronic transitions are expected to be π→π* and n→π* transitions. wikipedia.org

The π→π* transitions involve the excitation of electrons from the bonding π-orbitals of the pyridine ring to the antibonding π-orbitals. These transitions are typically strong and are expected to occur in the UV region. The n→π transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen or oxygen atoms) to an antibonding π-orbital. These transitions are generally weaker than π→π transitions and occur at longer wavelengths.

The positions and intensities of these absorption bands are sensitive to the substituents on the pyridine ring. The electron-withdrawing chloro and fluoro groups, along with the hydroxymethyl group, will modulate the energy levels of the molecular orbitals, causing shifts in the absorption maxima (λ_max) compared to unsubstituted pyridine. nih.gov The solvent environment can also influence the spectrum, with polar solvents often causing shifts in the λ_max of n→π* transitions. researchgate.net

Many pyridine derivatives are also fluorescent, meaning they emit light after being electronically excited. nih.govsciforum.net Fluorescence spectroscopy would reveal the emission wavelength and the fluorescence quantum yield (the efficiency of the emission process). The presence of the heavy chlorine atom could potentially decrease the fluorescence quantum yield through the "heavy-atom effect," which promotes intersystem crossing to the triplet state. nih.gov Studying these photophysical properties is crucial for understanding the molecule's potential use in applications such as molecular probes or photoactive materials. nih.gov

| Property | Transition Type | Expected Wavelength Region | Notes |

|---|---|---|---|

| UV-Vis Absorption | π→π | ~200-280 nm | Strong intensity (high molar absorptivity) |

| UV-Vis Absorption | n→π | >270 nm | Weak intensity, may be obscured by π→π* bands |

| Fluorescence Emission | - | Typically >300 nm | Dependent on excitation wavelength and molecular structure |

An extensive search for scientific literature and data pertaining to the photophysical properties and quantum yields of the chemical compound this compound has been conducted. This comprehensive search included queries for experimental data such as UV-Vis absorption spectra, fluorescence emission spectra, and quantum yield measurements. Additionally, searches were performed to locate theoretical or computational studies that might provide predicted photophysical characteristics for this specific molecule.

Despite these efforts, no published experimental or computational data detailing the photophysical properties and quantum yields of this compound could be located. The scientific literature accessible through the conducted searches does not appear to contain this specific information.

Therefore, the section on "," specifically subsection "3.5.2. Photophysical Properties and Quantum Yields," cannot be completed at this time due to the absence of available data.

Reactivity and Mechanistic Investigations of 4 Chloro 5 Fluoropyridin 3 Yl Methanol

Reactions Involving the Hydroxyl Group

The primary alcohol functionality in (4-Chloro-5-fluoropyridin-3-yl)methanol is a versatile site for a variety of chemical transformations, including esterification, etherification, oxidation, and nucleophilic substitution.

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. Standard esterification methods, such as the Fischer-Speier esterification involving a carboxylic acid and a catalytic amount of strong acid, can be employed. More advanced techniques, like the Yamaguchi esterification, which utilizes 2,4,6-trichlorobenzoyl chloride and a stoichiometric amount of a base like triethylamine (B128534) followed by the addition of DMAP, offer a milder and often higher-yielding route to esters, particularly for sterically hindered alcohols. researchgate.net

Etherification, the conversion of the alcohol to an ether, can be achieved through various methods. The Williamson ether synthesis, a common approach, involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Given the potential for competing nucleophilic aromatic substitution on the pyridine (B92270) ring, careful selection of reagents and reaction conditions is crucial. Alternative methods for ether synthesis that may be applicable include the use of alkylating agents under basic conditions. rsc.org

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Fischer-Speier Esterification | Carboxylic Acid (R-COOH), H⁺ catalyst | Ester (R-COOCH₂-Py) |

| Yamaguchi Esterification | Carboxylic Acid (R-COOH), 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP | Ester (R-COOCH₂-Py) |

| Williamson Ether Synthesis | Base (e.g., NaH), Alkyl Halide (R'-X) | Ether (R'-OCH₂-Py) |

Py represents the (4-Chloro-5-fluoropyridin-3-yl) moiety.

Oxidation and Reduction Processes

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 4-chloro-5-fluoropyridine-3-carbaldehyde. To prevent over-oxidation to the carboxylic acid, mild and selective oxidizing agents are required. The Swern oxidation, which employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, is a well-established method for this transformation. chem-station.comwikipedia.orgchemistrysteps.com Another effective reagent is the Dess-Martin periodinane (DMP), a hypervalent iodine compound that provides high yields of aldehydes from primary alcohols under neutral conditions. wikipedia.orgalfa-chemistry.compitt.edu Both methods are known for their tolerance of a wide range of functional groups, making them suitable for the oxidation of this substituted pyridine derivative. numberanalytics.com

Reduction of the hydroxymethyl group is a less common transformation but can be achieved indirectly. A typical strategy involves the conversion of the alcohol to a more reactive leaving group, such as a halide (see section 4.1.3), followed by reduction. For instance, the resulting chloride can be reduced to a methyl group using a variety of reducing agents, such as catalytic hydrogenation or hydride reagents.

Table 2: Common Oxidation Reactions for Primary Alcohols

| Oxidation Method | Key Reagents | Typical Conditions |

|---|---|---|

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Low temperature (-78 °C), Anhydrous |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temperature, CH₂Cl₂ |

These methods are expected to yield 4-chloro-5-fluoropyridine-3-carbaldehyde from this compound.

Nucleophilic Substitution at the Hydroxyl-Bearing Carbon

The hydroxyl group of this compound can be replaced by a nucleophile, most commonly a halide, through a nucleophilic substitution reaction. Direct displacement of the hydroxyl group is difficult due to its poor leaving group ability. Therefore, it is typically activated by conversion into a better leaving group.

A standard method for converting primary alcohols to alkyl chlorides is the use of thionyl chloride (SOCl₂), often in the presence of a base like pyridine to neutralize the HCl byproduct. researchgate.netpku.edu.cn The reaction proceeds via a chlorosulfite ester intermediate.

Another widely used method is the Appel reaction, which employs a combination of triphenylphosphine (B44618) (PPh₃) and a tetrahalomethane, such as carbon tetrachloride (CCl₄) or carbon tetrabromide (CBr₄), to convert alcohols to the corresponding alkyl halides under mild conditions. wikipedia.orgorganic-chemistry.orgnrochemistry.comalfa-chemistry.com This reaction is known for its high yields and broad functional group tolerance. organic-chemistry.org

Table 3: Reagents for Nucleophilic Substitution of the Hydroxyl Group

| Reaction | Key Reagents | Product |

|---|---|---|

| Chlorination | Thionyl chloride (SOCl₂) | 3-(Chloromethyl)-4-chloro-5-fluoropyridine |

| Appel Reaction (Chlorination) | Triphenylphosphine (PPh₃), Carbon tetrachloride (CCl₄) | 3-(Chloromethyl)-4-chloro-5-fluoropyridine |

| Appel Reaction (Bromination) | Triphenylphosphine (PPh₃), Carbon tetrabromide (CBr₄) | 3-(Bromomethyl)-4-chloro-5-fluoropyridine |

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the two halogen substituents. This electronic nature primarily dictates its reactivity towards nucleophilic and electrophilic reagents.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridines

The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing chloro and fluoro substituents, makes it susceptible to nucleophilic aromatic substitution (SNAr). In general, SNAr reactions on pyridine rings are favored at the 2- and 4-positions, as the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. mdpi.com

In this compound, there are two potential sites for SNAr: the C-4 position bearing the chloro group and the C-5 position bearing the fluoro group. The general order of leaving group ability in SNAr reactions is F > Cl > Br > I. nih.gov This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the strong electron-withdrawing nature of fluorine. Therefore, it is generally expected that the fluoro substituent would be more readily displaced. However, the position of the substituent also plays a critical role. The chloro group at the 4-position is activated by the pyridine nitrogen, while the fluoro group at the 5-position is not directly activated in the same manner. For di-halogenated pyridines, the regioselectivity of SNAr can be complex and is influenced by the nature of the nucleophile and the reaction conditions. nih.gov In many cases involving 2,4-dihalopyridines, substitution occurs preferentially at the 4-position. mdpi.com Given that the C-4 position is activated towards nucleophilic attack, it is highly probable that SNAr reactions on this compound will occur selectively at the C-4 position, displacing the chloride. nih.govnih.govfluorochem.co.uk

Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored compared to benzene. The nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density. Furthermore, under the acidic conditions often required for EAS reactions, the pyridine nitrogen is protonated, further increasing its electron-withdrawing effect and deactivating the ring. masterorganicchemistry.com

In the case of this compound, the presence of two additional deactivating halogen substituents makes electrophilic aromatic substitution exceedingly difficult. Reactions such as nitration and sulfonation, which typically require strong acids, are unlikely to proceed under standard conditions. rsc.orgmasterorganicchemistry.com If an EAS reaction were to occur, it would be expected to take place at the C-2 or C-6 positions, which are the least deactivated positions in the ring. However, forcing conditions would likely be required, and yields would be expected to be very low.

Metal-Catalyzed Transformations Involving Halogen Substituents

The halogen substituents on the pyridine ring of this compound are key handles for a variety of metal-catalyzed transformations. The differential reactivity of the C-Cl versus the C-F bond, influenced by their respective bond dissociation energies, allows for selective functionalization. Palladium-catalyzed reactions are particularly prominent in this area, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. semanticscholar.org

Cross-coupling reactions are powerful tools for creating C-C bonds and have been extensively used with halogenated pyridines. semanticscholar.orgresearchgate.net For this compound, the chlorine atom at the C4 position is the more likely site for oxidative addition in typical palladium-catalyzed cycles, as C-Cl bonds are generally more reactive in such reactions than C-F bonds. mdpi.com

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (like a boronic acid or trifluoroborate salt) with an organic halide. libretexts.org It is widely used for its tolerance of various functional groups and relatively mild reaction conditions. nih.govtcichemicals.com The Suzuki-Miyaura coupling of this compound with an arylboronic acid would be expected to yield a 4-aryl-5-fluoropyridin-3-yl)methanol. The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to give the coupled product. libretexts.orgresearchgate.net

Table 1: Representative Suzuki-Miyaura Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | (5-Fluoro-4-phenylpyridin-3-yl)methanol |

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This method is highly efficient for forming sp²-sp carbon-carbon bonds. researchgate.net When applied to this compound, the reaction with a terminal alkyne would selectively replace the chlorine atom. This transformation is valuable for synthesizing complex molecules, including pharmaceuticals and organic materials. wikipedia.orgsoton.ac.uk The reaction is typically carried out under mild, often anhydrous and anaerobic conditions, using an amine base. organic-chemistry.org

Table 2: Representative Sonogashira Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | (5-Fluoro-4-((trimethylsilyl)ethynyl)pyridin-3-yl)methanol |

Direct C-H functionalization is an increasingly important strategy in organic synthesis as it avoids the pre-functionalization of starting materials. rsc.org However, the electron-deficient nature of the pyridine ring can make C-H activation challenging. rsc.orguiowa.edu In the case of this compound, the hydroxymethyl group (-CH₂OH) at the C3 position could potentially act as a directing group. This group could coordinate to a metal catalyst, positioning it to selectively activate a specific C-H bond, most likely the one at the C2 position due to the formation of a stable five-membered metallacyclic intermediate. While many C-H activation methods rely on precious metals, research into using more abundant metals like iron is ongoing. researchgate.netnih.gov

Rearrangement Reactions and Fragmentation Pathways

While specific rearrangement reactions for this compound are not extensively documented, potential pathways can be inferred from related structures. Under certain conditions, such as in the gas phase during mass spectrometry analysis, fragmentation is expected to occur. The fragmentation pathways are crucial for structural elucidation.

For this compound, initial fragmentation in an electron ionization mass spectrum would likely involve the loss of the hydroxymethyl group or cleavage of the halogen atoms. Common fragmentation patterns for similar aromatic compounds include ring cleavages and losses of small neutral molecules like CO or HCN. mdpi.com The fragmentation of trifluoroacetyl derivatives of related psychoactive phenylalkylamines, for instance, shows characteristic cleavages influenced by the functional groups present. researchgate.net

Table 3: Plausible Mass Spectrometry Fragmentation of this compound

| Precursor Ion (M⁺) | Key Fragment Ion | Neutral Loss | Proposed Fragment Structure |

| [C₆H₅ClFNO]⁺ | [C₅H₄ClFN]⁺ | CH₂O | 4-Chloro-5-fluoropyridine radical cation |

| [C₆H₅ClFNO]⁺ | [C₆H₅FNO]⁺ | Cl | (5-Fluoropyridin-3-yl)methanol radical cation |

| [C₆H₅ClFNO]⁺ | [C₆H₄ClFNO]⁻ | H | Deprotonated molecular ion |

Kinetic and Thermodynamic Studies of Reaction Processes

Kinetic and thermodynamic studies provide quantitative insights into reaction rates and equilibria. For halogenated pyridines, such studies often focus on nucleophilic aromatic substitution reactions. A kinetic study on the reaction of methylsulphonylpyridines with methoxide (B1231860) ion revealed that the methylsulphonyl group is significantly more reactive than a chloro group in a similar position. rsc.org

For this compound, the rate of nucleophilic substitution at the C4 position would be influenced by the electron-withdrawing effects of both the fluorine atom and the pyridine nitrogen. Kinetic experiments could determine the activation parameters (enthalpy and entropy of activation), providing information about the transition state of the reaction. Thermodynamic studies would reveal the relative stability of reactants and products.

Theoretical and Computational Chemistry Studies on 4 Chloro 5 Fluoropyridin 3 Yl Methanol

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations are fundamental to elucidating the electronic and molecular characteristics of (4-Chloro-5-fluoropyridin-3-yl)methanol. These in-silico studies are primarily based on solving the Schrödinger equation, with various levels of approximation, to determine the molecule's properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nsf.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. inpressco.com For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to analyze its frontier molecular orbitals (FMOs) and charge distribution. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. In this compound, the HOMO is expected to be localized primarily on the pyridine (B92270) ring and the oxygen atom of the methanol (B129727) group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed over the electron-deficient pyridine ring, particularly near the electronegative chlorine and fluorine atoms, which are the likely sites for nucleophilic attack. mdpi.com The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. nih.gov

Analysis of the charge distribution, often through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. nih.govnih.gov This information helps to understand the molecule's polarity and intermolecular interactions. The nitrogen atom in the pyridine ring, along with the fluorine and chlorine atoms, will exhibit negative partial charges due to their high electronegativity, while the adjacent carbon atoms and the hydrogen atoms will carry positive partial charges.

Table 1: Representative Calculated DFT Data for this compound (Note: These are illustrative values based on typical calculations for similar molecules and are not from a specific experimental study on this exact compound.)

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Mulliken Charge on N | -0.55 e |

| Mulliken Charge on Cl | -0.10 e |

| Mulliken Charge on F | -0.35 e |

| Mulliken Charge on O | -0.60 e |

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. nih.gov These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, can provide highly accurate predictions of molecular energies and spectroscopic parameters.

These calculations are instrumental in determining the energetic profile of the molecule, including its total energy and heats of formation. By comparing the energies of different isomers or conformers, the most stable structures can be identified. For this compound, ab initio calculations can predict the energy barriers for rotation around the C-C bond connecting the methanol group to the pyridine ring, providing insight into its conformational flexibility.

Conformational Analysis and Energy Landscape Exploration

The presence of the rotatable hydroxymethyl group (-CH₂OH) means that this compound can exist in various conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them, effectively mapping the molecule's potential energy surface. researchgate.netnih.govresearchgate.netnih.govamanote.com

Computational methods are used to systematically rotate the dihedral angle of the C-C-O-H group and calculate the energy at each step. This process generates a potential energy scan, from which the lowest energy conformations (local minima) and the transition states for their interconversion (saddle points) can be determined. The relative energies of these conformers are influenced by steric hindrance between the hydroxymethyl group and the adjacent chloro substituent, as well as potential intramolecular hydrogen bonding between the hydroxyl hydrogen and the ring nitrogen or the fluorine atom. The global minimum on this energy landscape corresponds to the most stable and thus most populated conformation of the molecule under given conditions.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

A significant application of computational chemistry is the prediction of spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures. nih.gov

For Nuclear Magnetic Resonance (NMR) spectroscopy, methods like the Gauge-Independent Atomic Orbital (GIAO) approach are used to calculate the magnetic shielding tensors for each nucleus. researchgate.net From these, the ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be predicted. researchgate.netstenutz.eu These theoretical shifts, when compared to experimental values, can help in the assignment of signals and provide confidence in the determined structure. The electronic environment of each nucleus, influenced by the electronegative Cl and F atoms and the -CH₂OH group, will dictate its chemical shift.

Vibrational frequencies, corresponding to the peaks in Infrared (IR) and Raman spectra, can also be calculated. researchgate.net These calculations provide a set of normal modes, each with a specific frequency and intensity. nih.govias.ac.in The predicted vibrational spectrum can be compared with experimental data to assign the observed bands to specific molecular motions, such as C-H stretches, C-Cl stretches, C-F stretches, and ring breathing modes. researchgate.net It's common practice to apply a scaling factor to the calculated frequencies to better match experimental results, accounting for anharmonicity and limitations in the computational method. mdpi.com

Table 2: Representative Predicted Spectroscopic Data for this compound (Note: These are illustrative values based on typical calculations for similar molecules and are not from a specific experimental study on this exact compound.)

| Parameter | Predicted Value | Assignment |

|---|---|---|

| ¹H NMR Chemical Shift | ~8.3 ppm | H at C2 |

| ¹H NMR Chemical Shift | ~7.9 ppm | H at C6 |

| ¹H NMR Chemical Shift | ~4.8 ppm | -CH₂- |

| Calculated IR Frequency | ~3400 cm⁻¹ | O-H stretch |

| Calculated IR Frequency | ~1580 cm⁻¹ | Pyridine ring stretch |

| Calculated IR Frequency | ~1100 cm⁻¹ | C-F stretch |

| Calculated IR Frequency | ~750 cm⁻¹ | C-Cl stretch |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can model potential chemical reactions involving this compound, providing insights into reaction mechanisms and kinetics. This involves locating the transition state (TS) structure, which is the highest energy point along the minimum energy reaction path connecting reactants and products. wikipedia.org

Study of Substituent Effects on Reactivity and Electronic Properties

The chloro, fluoro, and methanol substituents on the pyridine ring significantly influence the molecule's properties. rsc.org Computational studies allow for a systematic investigation of these substituent effects. nih.gov

The electron-withdrawing nature of the chlorine and fluorine atoms decreases the electron density of the pyridine ring, making it more susceptible to nucleophilic attack compared to unsubstituted pyridine. cdnsciencepub.com Conversely, the hydroxymethyl group is generally considered a weak electron-donating or neutral group. DFT calculations can quantify these effects by analyzing how the HOMO-LUMO gap, charge distribution, and molecular electrostatic potential map change with the introduction of these substituents. rsc.org By comparing the calculated properties of this compound with those of pyridine, 3-pyridylmethanol, and other halogenated pyridines, a clear picture of the electronic interplay between the substituents emerges. This understanding is crucial for predicting the compound's reactivity in various chemical environments. acs.org

Advanced Applications and Materials Science Perspectives of 4 Chloro 5 Fluoropyridin 3 Yl Methanol Strictly Non Biological, Non Medical

Role as a Key Synthetic Building Block in Advanced Organic Synthesis

(4-Chloro-5-fluoropyridin-3-yl)methanol is a valuable heterocyclic building block in advanced organic synthesis. labcompare.com Its utility stems from the presence of multiple reactive sites that can be selectively functionalized to construct more complex molecular architectures. The chloro and fluoro substituents on the pyridine (B92270) ring, along with the primary alcohol, offer orthogonal reactivity, allowing for a stepwise and controlled elaboration of the molecule.

The presence of halogen atoms, particularly the reactive chlorine atom, makes the compound a suitable substrate for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of highly substituted pyridine derivatives. The fluorine atom, while less reactive, significantly influences the electronic properties of the pyridine ring, impacting its reactivity and the properties of the resulting products. agropages.com

The hydroxymethyl group serves as a versatile handle for a range of chemical transformations. It can be oxidized to an aldehyde or a carboxylic acid, providing entry into a different class of pyridine derivatives. Alternatively, it can be converted into a leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. This versatility allows for the introduction of a wide array of functional groups at the 3-position of the pyridine ring.

The strategic combination of these functional groups makes this compound a key intermediate in multi-step synthetic sequences aimed at producing complex target molecules with precisely controlled substitution patterns.

Table 1: Functional Groups of this compound and Their Synthetic Potential

| Functional Group | Position | Potential Reactions |

| Chlorine | 4 | Cross-coupling reactions (e.g., Suzuki, Stille), Nucleophilic aromatic substitution |

| Fluorine | 5 | Modulates electronic properties, can be a site for specific reactions |

| Methanol (B129727) (-CH₂OH) | 3 | Oxidation (to aldehyde or carboxylic acid), Conversion to leaving groups (for nucleophilic substitution), Esterification, Etherification |

Precursor for Functional Materials (e.g., polymers, specialty chemicals)

The unique combination of functional groups in this compound makes it a promising precursor for the synthesis of functional materials, including polymers and specialty chemicals. The ability to undergo various chemical modifications allows for its incorporation into larger molecular structures with tailored properties.

In the realm of polymer chemistry, pyridine-based polymers are gaining attention for their potential in applications such as polymer light-emitting devices due to their resistance to oxidation and good electron transport characteristics. bldpharm.com The hydroxymethyl group of this compound can be utilized as an initiation site for polymerization or can be derivatized into a monomer suitable for polymerization reactions like condensation polymerization or ring-opening polymerization. The presence of halogen atoms on the pyridine ring can further be exploited for post-polymerization modification, allowing for the fine-tuning of the polymer's properties.

As a precursor for specialty chemicals, the compound's reactivity allows for the synthesis of a diverse range of derivatives. These derivatives, with their specific substitution patterns, can exhibit unique properties making them suitable for various industrial applications. For instance, fluorinated organic compounds often exhibit enhanced thermal stability, chemical resistance, and specific electronic properties, which are desirable in materials for electronics, coatings, and other high-performance applications. agropages.com

Utilization in Catalysis: Ligand Design or Catalyst Support

Substituted pyridines are a cornerstone in the design of ligands for transition metal catalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the substituents on the ring play a crucial role in modulating the electronic and steric properties of the resulting catalyst, thereby influencing its activity, selectivity, and stability.

While direct applications of this compound in catalysis are not extensively documented in readily available literature, its structure presents significant potential for the development of novel ligands. The hydroxymethyl group can be transformed into a variety of coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes, through established synthetic routes. The chloro and fluoro substituents would remain on the pyridine backbone, influencing the electronic environment of the coordinating atom and, consequently, the catalytic behavior of the metal complex. A patent has been granted for ligand compounds containing pyridine radicals for use in catalysts for ethylene (B1197577) tetramerization, highlighting the relevance of pyridine-based structures in industrial catalysis. semanticscholar.org

Furthermore, the compound could potentially be used to synthesize ligands for attachment to a solid support. The functional handle provided by the hydroxymethyl group could be used to immobilize the ligand onto a polymer or inorganic oxide, leading to the development of heterogeneous catalysts. Heterogeneous catalysts are advantageous for their ease of separation from the reaction mixture and potential for recycling.

Potential in Agri-chemical Research as an Intermediate (excluding biological activity)

The pyridine moiety is a common scaffold in a wide range of agrochemicals, including herbicides, insecticides, and fungicides. nih.govacs.org The specific substitution pattern on the pyridine ring is critical for the desired activity. This compound serves as a valuable intermediate in the synthesis of such agrochemically relevant molecules.

A patent for a pesticide preparation discloses a compound, 4-{(6-chloro-5-fluoropyridin-3-yl)methylamino}furan-2(5H)-one, which is a derivative of this compound. google.com This demonstrates the direct utility of this building block in the synthesis of active ingredients for crop protection. The synthesis of this and other similar agrochemicals would involve the chemical modification of the hydroxymethyl group of this compound, for example, through conversion to an amine, followed by further reaction steps.

The presence of both chlorine and fluorine atoms is a common feature in modern agrochemicals, often contributing to enhanced efficacy and a specific spectrum of activity. Therefore, this compound represents a key starting material for the exploration of new and effective crop protection agents.

Table 2: Examples of Agrochemicals with Substituted Pyridine Moieties

| Agrochemical Class | Example Compound Structure | Relevance of this compound |

| Herbicides | Substituted Picolinic Acids ucmerced.edu | Can serve as a starting material for the synthesis of various substituted picolinic acid derivatives. |

| Insecticides | Derivatives of neonicotinoids | The substituted pyridine core is a key feature in many modern insecticides. |

| Fungicides | Strobilurin analogues | The pyridine ring is often a central component in this class of fungicides. |

Supramolecular Chemistry Applications (e.g., host-guest interactions, if relevant and non-biological)

Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The design of molecules capable of specific recognition and self-assembly is a central theme in this field. Fluorinated aromatic compounds, including fluorinated pyridines, have been shown to participate in unique non-covalent interactions, such as halogen bonding and anion-π interactions. nih.gov

The structure of this compound, with its electron-deficient aromatic ring due to the fluorine and chlorine substituents, and the hydrogen-bond-donating hydroxymethyl group, presents interesting possibilities for supramolecular chemistry. The full ring fluorination of pyridine has been shown to dramatically alter its binding properties, creating a π-hole and changing its electron donor-acceptor capabilities. nih.gov While not a perfluorinated system, the electronic nature of this compound suggests it could engage in specific host-guest interactions.

The hydroxymethyl group can participate in hydrogen bonding, a key interaction in the formation of supramolecular assemblies. It could act as a hydrogen bond donor to form complexes with suitable acceptor molecules. Furthermore, the halogen atoms could participate in halogen bonding, where the halogen atom acts as an electrophilic species, interacting with a Lewis base.

While specific examples of supramolecular assemblies involving this compound are not yet prevalent in the literature, its structural features suggest it could be a valuable component in the design of new supramolecular architectures, such as crystalline solids with specific packing arrangements or as a guest molecule in a larger host system.

Future Research Directions and Emerging Trends in 4 Chloro 5 Fluoropyridin 3 Yl Methanol Chemistry

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of functionalized pyridines is a cornerstone of organic chemistry, and the development of environmentally benign and efficient methods is a paramount goal. Future research into the synthesis of (4-Chloro-5-fluoropyridin-3-yl)methanol and its derivatives is expected to focus on several key areas of sustainable chemistry.

One promising avenue is the application of green chemistry principles to minimize hazardous waste and improve atom economy. ijarsct.co.inrasayanjournal.co.innih.gov This includes the use of safer solvents, renewable starting materials, and catalytic reactions that proceed with high efficiency and selectivity. nih.gov Techniques such as microwave-assisted synthesis and ultrasonication are being explored to accelerate reaction times and increase yields, often under solvent-free conditions. ijarsct.co.innih.gov These methods offer a significant reduction in energy consumption and environmental impact compared to traditional synthetic protocols. ijarsct.co.inrasayanjournal.co.in

Photocatalysis represents another frontier in sustainable synthesis, utilizing visible light to drive chemical transformations under mild conditions. eurekalert.orgchemeurope.com The development of novel photocatalytic systems could enable the direct and selective functionalization of the pyridine (B92270) ring, providing new routes to this compound and related structures. eurekalert.orgchemeurope.comnih.gov Furthermore, the exploration of flow chemistry and mechanochemistry offers opportunities for safer, more scalable, and continuous manufacturing processes with reduced solvent usage. ijarsct.co.in

| Synthetic Methodology | Key Advantages | Potential Application to this compound |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. ijarsct.co.innih.gov | Efficient and rapid synthesis from precursors. |

| Photocatalysis | Mild reaction conditions, use of visible light as a renewable energy source. eurekalert.orgchemeurope.com | Selective C-H functionalization to introduce or modify substituents. |

| Flow Chemistry | Improved safety and scalability, precise control over reaction parameters. | Continuous and automated production. |

| Mechanochemistry | Solvent-free reactions, reduced waste. ijarsct.co.in | Solid-state synthesis pathways. |

Development of Advanced Characterization Protocols for Complex Systems

A deep understanding of the structure, properties, and reactivity of this compound requires sophisticated characterization techniques. Future research will likely focus on the development and application of advanced analytical protocols to probe the compound's behavior in complex chemical systems.

In-situ reaction monitoring techniques, such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, are becoming increasingly vital for understanding reaction mechanisms and kinetics in real-time. spectroscopyonline.commt.comworldscientific.com These methods allow for the direct observation of intermediates and transition states, providing invaluable insights for reaction optimization and the development of more efficient synthetic processes. spectroscopyonline.commt.com For a molecule like this compound, in-situ monitoring could be used to study its formation and subsequent transformations with high precision. oxinst.comacs.org

Advanced spectroscopic techniques are also crucial for elucidating the intricate details of molecular structure and intermolecular interactions. For fluorinated pyridines, ¹⁹F NMR spectroscopy is a powerful tool for structural analysis and for studying the electronic effects of the fluorine substituent. fluorine1.ru Furthermore, single-crystal X-ray diffraction studies will continue to be essential for determining the precise three-dimensional structure of this compound and its derivatives, including their packing in the solid state and their involvement in supramolecular assemblies. nih.gov

Integration of Computational and Experimental Approaches for Predictive Chemistry

The synergy between computational modeling and experimental work is a powerful driver of modern chemical research. For this compound, the integration of these approaches will be crucial for accelerating discovery and innovation.

Density Functional Theory (DFT) calculations can be employed to predict a wide range of molecular properties, including geometric structures, electronic properties, and spectroscopic signatures. acs.orgresearchgate.net Such theoretical investigations can provide a deeper understanding of the compound's reactivity and guide the rational design of new derivatives with tailored properties. acs.org For instance, DFT can be used to model reaction pathways and predict the regioselectivity of further functionalization of the pyridine ring. nih.gov

Beyond property prediction, machine learning and artificial intelligence are emerging as powerful tools for predicting reaction outcomes and designing novel synthetic routes. acs.orgmit.edu By training algorithms on large datasets of known chemical reactions, it is possible to develop predictive models that can identify the most promising reaction conditions for the synthesis of this compound or to suggest novel transformations that have yet to be explored experimentally. chemrxiv.orgresearchgate.net This data-driven approach has the potential to significantly reduce the time and resources required for synthetic optimization.

Expansion of Non-Biological Application Domains in Materials Science and Catalysis

While pyridine derivatives are well-known for their biological activity, there is a growing interest in exploring their applications in materials science and catalysis. nih.govresearchgate.net The unique electronic and structural features of this compound make it an attractive building block for the creation of novel functional materials.

In materials science , this compound could serve as a ligand for the construction of metal-organic frameworks (MOFs) . nih.govresearchgate.net The presence of both a nitrogen atom in the pyridine ring and a hydroxyl group provides multiple coordination sites for metal ions, potentially leading to the formation of porous materials with interesting catalytic, separation, or sensing properties. nih.govmdpi.com Additionally, the incorporation of this compound into polymers could lead to materials with enhanced thermal stability, specific optical properties, or antimicrobial activity. mdpi.comdntb.gov.uanih.gov

In the field of catalysis , pyridine-based structures are known to act as effective organocatalysts . researchgate.netresearchgate.netchemtube3d.com The nucleophilic nitrogen atom of the pyridine ring can catalyze a variety of organic transformations. acs.org Future research could explore the catalytic activity of this compound or its derivatives in asymmetric synthesis and other important chemical reactions. acs.orgresearchgate.net

| Application Domain | Potential Role of this compound |

| Metal-Organic Frameworks (MOFs) | As a multitopic ligand for the synthesis of novel porous materials. nih.gov |

| Polymer Chemistry | As a monomer or functional additive to create polymers with tailored properties. mdpi.comresearchgate.net |

| Organocatalysis | As a nucleophilic catalyst for organic transformations. researchgate.netresearchgate.net |

Interdisciplinary Research Opportunities in Pure and Applied Chemistry

The future of research on this compound will undoubtedly be characterized by increasing interdisciplinarity, bridging the gap between pure and applied chemistry.

One exciting area of interdisciplinary research is supramolecular chemistry , which focuses on the study of non-covalent interactions. rsc.org The ability of this compound to participate in hydrogen bonding and π-π stacking interactions makes it an interesting candidate for the design of self-assembling systems and functional supramolecular materials. arxiv.orgresearchgate.net These could find applications in areas such as molecular recognition and sensing.

The development of novel chemical sensors is another area where this compound could make a significant contribution. The pyridine moiety can interact with various analytes, and modifications to the molecule's structure could be used to tune its selectivity and sensitivity. By integrating this compound into sensor platforms, it may be possible to create devices for the detection of specific ions, molecules, or environmental pollutants. The unique combination of substituents on the pyridine ring offers a rich playground for chemists to explore and exploit in the pursuit of new scientific frontiers.

Q & A

Basic: What are the key considerations for optimizing the synthesis of (4-Chloro-5-fluoropyridin-3-yl)methanol to achieve high yield and purity?

Answer:

Synthesis optimization requires careful control of reaction parameters:

- Substrate selection : Use halogenated pyridine precursors (e.g., 3-chloropyridine derivatives) with fluorinating agents to ensure regioselective substitution at the 5-position .

- Temperature and solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C enhance nucleophilic substitution efficiency .

- Catalysts : Transition metal catalysts (e.g., Pd/Cu systems) may improve fluorination steps, as seen in analogous pyridine syntheses .

- Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and NMR to confirm intermediate structures .

Basic: Which purification techniques are most effective for isolating this compound from reaction mixtures?

Answer:

- Column chromatography : Silica gel with a gradient elution (hexane/ethyl acetate) resolves polar impurities, leveraging the compound’s hydroxyl group .

- Recrystallization : Ethanol/water mixtures (1:3 v/v) yield high-purity crystals due to the compound’s moderate solubility .

- Distillation : Vacuum distillation (if thermally stable) minimizes decomposition risks, as recommended for similar fluoropyridines .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

- NMR spectroscopy : H and C NMR identify the hydroxymethyl group (δ ~4.8 ppm for -CHOH) and aromatic protons. F NMR confirms fluorine substitution (δ ~-110 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H] at m/z 161.56) and fragments (e.g., loss of -CHOH) .

- X-ray crystallography : Resolves regiochemistry and hydrogen-bonding networks, as demonstrated for related pyridine-methanol derivatives .

Advanced: How does the electronic environment of this compound influence its reactivity in nucleophilic substitution reactions?

Answer:

- Electron-withdrawing effects : The 5-fluoro and 4-chloro groups activate the pyridine ring toward nucleophilic attack at the 2- or 6-positions by destabilizing the aromatic π-system .

- Hydroxymethyl group : The -CHOH moiety can participate in hydrogen bonding, directing regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Experimental validation : Use kinetic studies (e.g., Hammett plots) and DFT calculations to correlate substituent effects with reaction rates .

Advanced: How can computational chemistry predict the stability and tautomeric behavior of this compound in solution?

Answer:

- DFT modeling : Calculate Gibbs free energy differences between tautomers (e.g., pyridine-methanol vs. pyridine-hemiacetal) using B3LYP/6-311+G(d,p) basis sets .

- Solvent effects : Implicit solvent models (e.g., PCM) simulate polarity-dependent tautomerization, validated by H NMR in DMSO-d vs. CDCl .

- Transition state analysis : Identify energy barriers for proton transfer using NEB (Nudged Elastic Band) methods .

Advanced: How should researchers resolve contradictory data (e.g., NMR vs. XRD) when characterizing this compound derivatives?

Answer:

- Cross-validation : Compare XRD crystal structures with solution-state NMR to distinguish intrinsic molecular geometry from solvent/tautomer effects .

- Dynamic effects : Variable-temperature NMR detects conformational changes (e.g., -CHOH rotation) that may obscure spectral assignments .

- Controlled experiments : Re-synthesize derivatives under anhydrous conditions to rule out hydrate formation, a common source of discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.